physicochemical properties of 2-Amino-3-methylbenzaldehyde
physicochemical properties of 2-Amino-3-methylbenzaldehyde
An In-depth Technical Guide to the Physicochemical Properties of 2-Amino-3-methylbenzaldehyde
Foreword: A Senior Application Scientist's Perspective
In the landscape of modern synthetic chemistry, the true value of a molecular intermediate is measured by its versatility, reactivity, and the elegance with which it can be integrated into complex synthetic pathways. 2-Amino-3-methylbenzaldehyde is a compound that exemplifies these qualities. It is more than just a collection of functional groups on an aromatic scaffold; it is a carefully arranged set of reactive centers, each offering a distinct handle for molecular construction. The ortho-amino group, the reactive aldehyde, and the sterically influencing methyl group work in concert, offering chemists a powerful tool for building molecules of significant interest, particularly in the realms of pharmaceuticals and advanced materials.
This guide is structured not as a simple data sheet, but as a deep dive into the core characteristics of this molecule. We will explore its fundamental properties, understand the "why" behind its reactivity, and outline the practical methodologies for its characterization and use. The objective is to provide researchers, scientists, and drug development professionals with a foundational understanding that is both technically robust and practically insightful, enabling them to unlock the full synthetic potential of this valuable intermediate.
Core Molecular Identity and Physicochemical Profile
2-Amino-3-methylbenzaldehyde (CAS No. 84902-24-9) is an aromatic compound possessing a unique substitution pattern that dictates its chemical behavior.[1][2][3] The molecule's architecture, featuring adjacent amino and formyl groups, creates a system ripe for intramolecular interactions and specific reactivity patterns, which are further modulated by the methyl group at the 3-position.
Summary of Physicochemical Data
The fundamental properties of 2-Amino-3-methylbenzaldehyde are consolidated below. These values are critical for planning experimental work, including reaction setup, purification, and storage.
| Property | Value | Source(s) |
| IUPAC Name | 2-amino-3-methylbenzaldehyde | [3] |
| CAS Number | 84902-24-9 | [1][2] |
| Molecular Formula | C₈H₉NO | [1][2][3] |
| Molecular Weight | 135.16 g/mol | [1][2][3] |
| Physical Form | Liquid | |
| Boiling Point | 265.3 ± 28.0 °C (Predicted) | [2] |
| Density | 1.129 ± 0.06 g/cm³ (Predicted) | [2] |
| InChI Key | ONXVKRQZYPIRQJ-UHFFFAOYSA-N | [1][3] |
| SMILES | CC1=C(C(=CC=C1)C=O)N | [1][3] |
Solubility Profile
While specific quantitative solubility data is not extensively published, the molecular structure allows for reliable predictions based on fundamental chemical principles.
-
Organic Solvents : The aromatic ring and methyl group impart significant non-polar character. Consequently, 2-Amino-3-methylbenzaldehyde is expected to be highly soluble in a wide range of organic solvents, including diethyl ether, dichloromethane (DCM), chloroform, ethyl acetate, and toluene.[4]
-
Water : Solubility in water is anticipated to be low.[4] Although the amino and aldehyde groups can participate in hydrogen bonding, the hydrophobic nature of the substituted benzene ring is the dominant factor, limiting aqueous solubility.[4]
Spectroscopic Characterization: A Validating Framework
Spectroscopic analysis is the cornerstone of chemical identification and purity verification. For a molecule like 2-Amino-3-methylbenzaldehyde, a combination of NMR, IR, and UV-Vis spectroscopy provides an unambiguous structural fingerprint.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR is arguably the most powerful tool for elucidating the precise structure of organic molecules.
-
¹H NMR Spectroscopy : The proton NMR spectrum provides information on the chemical environment of all hydrogen atoms. Based on analogous structures, the following resonances are predicted (in CDCl₃):
-
~9.8 ppm (singlet, 1H) : This downfield signal is characteristic of the aldehyde proton (-CHO).[5]
-
~6.8-7.4 ppm (multiplet, 3H) : These signals correspond to the protons on the aromatic ring. The exact splitting pattern will depend on the coupling constants between adjacent protons.
-
~6.2 ppm (broad singlet, 2H) : This signal represents the two protons of the primary amino group (-NH₂). The broadness is due to quadrupole broadening from the nitrogen atom and potential hydrogen exchange.[5]
-
~2.2 ppm (singlet, 3H) : A characteristic singlet for the three protons of the methyl group (-CH₃).[5]
-
-
¹³C NMR Spectroscopy : The carbon NMR spectrum reveals the number and electronic environment of the carbon atoms.
-
~191 ppm : The carbonyl carbon of the aldehyde group.[6]
-
~115-150 ppm : A series of peaks corresponding to the six carbons of the aromatic ring. The carbon attached to the amino group will be more shielded (upfield), while the carbon attached to the aldehyde will be more deshielded (downfield).
-
~17 ppm : The carbon of the methyl group.
-
Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the presence of specific functional groups based on their vibrational frequencies.
-
3400-3300 cm⁻¹ : Two distinct sharp bands corresponding to the symmetric and asymmetric N-H stretching of the primary amine.
-
2850-2750 cm⁻¹ : Two medium bands characteristic of the C-H stretch of the aldehyde group (Fermi doublet).
-
1700-1680 cm⁻¹ : A strong, sharp absorption band due to the C=O stretching of the aromatic aldehyde.
-
1600-1450 cm⁻¹ : Several bands corresponding to the C=C stretching vibrations within the aromatic ring.
UV-Visible Spectroscopy
UV-Vis spectroscopy provides insight into the electronic transitions within the molecule. For 2-Amino-3-methylbenzaldehyde, the spectrum is expected to show characteristic absorption bands related to the substituted benzene ring. The presence of the amino group (an auxochrome) and the aldehyde group (a chromophore) will cause a bathochromic (red) shift compared to unsubstituted benzene, with expected λ_max values in the range of 235-240 nm and 300-320 nm.[7]
Chemical Reactivity and Synthetic Utility
The synthetic value of 2-Amino-3-methylbenzaldehyde stems from the distinct reactivity of its functional groups. Understanding this reactivity is key to its application as a versatile building block.[1]
The Aldehyde Group: A Hub of Reactivity
The aldehyde functionality is a primary site for chemical transformations.[8]
-
Oxidation : Can be easily oxidized to the corresponding 2-amino-3-methylbenzoic acid using mild oxidizing agents.[1][8]
-
Reduction : Readily reduced to 2-amino-3-methylbenzyl alcohol with reducing agents like sodium borohydride (NaBH₄).[1][8]
-
Condensation Reactions : The aldehyde undergoes condensation with primary amines to form Schiff bases (imines). This reaction is fundamental to its use in synthesizing heterocyclic compounds and is a cornerstone of its biological applications.[1]
The Amino Group: Nucleophilicity and Ring Activation
The ortho-amino group significantly influences the molecule's properties.
-
Nucleophilic Reactions : It can act as a nucleophile in reactions such as acylation to form amides or alkylation to form secondary amines.[1]
-
Aromatic Ring Activation : As a strong electron-donating group, the amino group activates the aromatic ring, making it more susceptible to electrophilic substitution reactions.[8]
Synthetic Strategy: The Role of Protecting Groups
Due to the high reactivity of the aldehyde group, it often requires protection during synthetic steps that involve harsh conditions (e.g., strong bases or nucleophiles). Acetal protection, for instance, is a common strategy to temporarily mask the aldehyde while other transformations are carried out on the molecule.[1][9]
Caption: Protecting group strategy for selective synthesis.
Synthetic Methodologies
The synthesis of 2-Amino-3-methylbenzaldehyde typically starts from readily available precursors. A common and logical pathway involves the reduction of a nitro group precursor, which is a well-established transformation in organic synthesis.
General Synthetic Workflow
A prevalent method begins with 3-methylbenzaldehyde. The workflow involves protecting the aldehyde, introducing a nitro group at the ortho position, and finally reducing the nitro group to the desired amine.
Caption: Common synthetic route to 2-Amino-3-methylbenzaldehyde.
This multi-step process is a classic example of strategic functional group manipulation. The initial protection step is crucial to prevent the aldehyde from being oxidized during the nitration step.[1] The subsequent reduction of the nitro group is a high-yielding and clean reaction, often employing catalytic hydrogenation.[1][10]
Applications in Research and Drug Development
2-Amino-3-methylbenzaldehyde is not an end-product but a critical starting point for high-value molecules.[1]
-
Pharmaceutical Intermediates : It serves as a key building block in the synthesis of various pharmaceutical compounds.[1] Its derivatives have been instrumental in creating prodrugs for antiviral agents like abacavir, which is an inhibitor of HIV-1 reverse transcriptase.[1] It is also used in synthesizing analogs of drugs like Amprenavir.[1]
-
Agrochemicals : The substituted benzaldehyde scaffold is vital in the agrochemical industry. For example, related structures are key intermediates in the synthesis of modern anthranilamide insecticides like Chlorantraniliprole.[8]
-
Heterocyclic Chemistry : The ortho-aminoaldehyde structure is ideal for condensation reactions to form fused heterocyclic systems, such as quinolines and benzodiazepines, which are privileged scaffolds in medicinal chemistry.[8]
-
Dyes and Pigments : The chromophoric nature of the molecule makes it a useful precursor in the synthesis of various dyes.[1]
Experimental Protocol: Synthesis of a Schiff Base
To demonstrate the utility and reactivity of 2-Amino-3-methylbenzaldehyde, the following protocol details a standard, self-validating procedure for the synthesis of a Schiff base via condensation with aniline. This reaction is straightforward, high-yielding, and serves as a model for more complex heterocyclic syntheses.
Workflow Diagram
Caption: Experimental workflow for Schiff base synthesis.
Step-by-Step Methodology
-
Reaction Setup : In a 100 mL round-bottom flask equipped with a magnetic stirrer and reflux condenser, dissolve 2-Amino-3-methylbenzaldehyde (1.35 g, 10 mmol) in 30 mL of absolute ethanol.
-
Addition of Reagents : To the stirred solution, add aniline (0.93 g, 10 mmol, 1.0 equivalent).
-
Catalysis : Add 2-3 drops of glacial acetic acid to catalyze the condensation reaction. The acid protonates the aldehyde's carbonyl oxygen, making the carbon more electrophilic and accelerating the nucleophilic attack by the amine.
-
Reflux : Heat the mixture to reflux (approximately 78 °C) and maintain for 2-4 hours.
-
Monitoring : The reaction progress can be monitored by Thin Layer Chromatography (TLC) using a hexane:ethyl acetate (7:3) mobile phase. The product will have a different Rf value than the starting materials.
-
Work-up : Once the reaction is complete, allow the flask to cool to room temperature.
-
Isolation : Pour the reaction mixture slowly into a beaker containing 100 mL of ice-cold water while stirring. The Schiff base product, being less soluble in water, will precipitate out as a solid.
-
Purification : Collect the solid by vacuum filtration using a Büchner funnel. Wash the collected solid with two portions of cold deionized water (2 x 20 mL) to remove any residual acid and unreacted starting materials.
-
Drying : Dry the purified product under vacuum to yield the final Schiff base. Characterization can then be performed using NMR and IR spectroscopy to confirm its structure.
Safety and Handling
As with any chemical reagent, proper handling of 2-Amino-3-methylbenzaldehyde is essential for laboratory safety.
-
GHS Hazards : The compound is classified with the following hazards:
-
Precautionary Measures :
-
Engineering Controls : Handle in a well-ventilated area, preferably within a chemical fume hood.[11]
-
Personal Protective Equipment (PPE) : Wear appropriate protective gloves, safety glasses or goggles, and a lab coat.[11]
-
Handling : Avoid breathing vapors and prevent contact with skin and eyes. Wash hands thoroughly after handling.[11]
-
Storage : Store in a tightly closed container in a cool, dry, and well-ventilated place.[12] Keep away from oxidizing agents.
-
Disposal : Dispose of contents and container in accordance with local, regional, and national regulations.[11]
-
References
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- PubChem. 2-Amino-3-methylbenzaldehyde | C8H9NO | CID 14085176.
- Sigma-Aldrich. 2-amino-3-methylbenzaldehyde | 84902-24-9.
- Fisher Scientific. (2010, November 24). SAFETY DATA SHEET.
- The Royal Society of Chemistry. Electronic Supplementary Information.
- CDH Fine Chemical. material safety data sheet sds/msds.
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